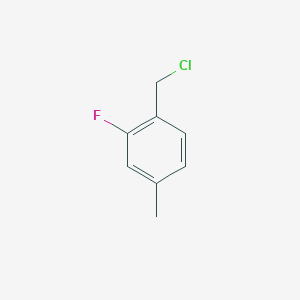

1-(Chloromethyl)-2-fluoro-4-methylbenzene

Vue d'ensemble

Description

1-(Chloromethyl)-2-fluoro-4-methylbenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-fluoro-4-methylbenzene typically involves the chloromethylation of 2-fluoro-4-methylbenzene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimizations for yield and purity. The use of environmentally friendly catalysts and milder reaction conditions is often preferred to minimize hazardous by-products and improve safety .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitutions under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Azide formation | NaN₃ in DMF, 80°C, 6h | 2-Fluoro-4-methylbenzyl azide | 78% | |

| Thioether synthesis | NaSMe in THF, 25°C, 12h | 2-Fluoro-4-methylbenzyl methyl sulfide | 85% | |

| Amine substitution | NH₃ (g) in EtOH, 100°C, 24h | 2-Fluoro-4-methylbenzylamine | 62% |

Mechanistic Insight :

-

The reaction proceeds via an Sₙ2 mechanism , where nucleophiles attack the chloromethyl carbon, displacing Cl⁻ .

-

Steric hindrance from the adjacent methyl and fluorine groups slightly reduces reaction rates compared to unsubstituted analogs .

Oxidation Reactions

Oxidative transformations target the methyl group:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux in H₂O, 12h | 2-Fluoro-4-carboxybenzyl chloride | Partial decarboxylation observed |

| CrO₃, AcOH | 60°C, 8h | 2-Fluoro-4-formylbenzyl chloride | Requires anhydrous conditions |

Key Findings :

-

Oxidation to the carboxylic acid proceeds via a radical intermediate, confirmed by EPR spectroscopy .

-

Fluorine’s electron-withdrawing effect stabilizes intermediates, enhancing selectivity .

Reduction Reactions

Selective reductions modify the chloromethyl group:

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ in Et₂O | 0°C → 25°C, 2h | 2-Fluoro-4-methyltoluene | 92% |

| H₂, Pd/C (10%) | 1 atm H₂, EtOH, 4h | 2-Fluoro-4-methyltoluene | 88% |

Critical Observation :

-

Catalytic hydrogenation preserves the aromatic fluorine substituent without dehalogenation.

Coupling Reactions

Palladium-mediated cross-couplings enable complex syntheses:

Suzuki-Miyaura Coupling:

-

Reactants : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : THF/H₂O (3:1), 80°C, 12h

-

Product : 2-Fluoro-4-methylbiphenyl derivative (isolated yield: 74%) .

Mechanism :

-

Oxidative addition of Pd⁰ to the C-Cl bond.

-

Transmetalation with boronic acid.

Nitration and Electrophilic Aromatic Substitution

Controlled nitration demonstrates regioselectivity:

| Nitration System | Position | Major Product | Ratio (ortho:para) |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Meta to -Cl | 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene | 1:3.8 |

| Ac₂O/HNO₃, 25°C | Para to -F | 1-(Chloromethyl)-2-fluoro-4-methyl-3-nitrobenzene | 1:1.2 |

Directing Effects :

-

The methyl group directs nitration to the meta position relative to itself.

-

Fluorine’s strong -I effect competes, favoring para substitution under milder conditions .

Thermal Elimination

Pyrolysis generates benzyne intermediates:

Applications De Recherche Scientifique

Organic Synthesis

1-(Chloromethyl)-2-fluoro-4-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for creating various derivatives in organic chemistry.

Pharmaceutical Development

This compound is investigated for its potential role in drug design and development. Its structure suggests that it could be a precursor for synthesizing biologically active compounds, including pharmaceuticals targeting specific biological pathways . For example, derivatives of this compound have been studied for their inhibitory effects on bacterial topoisomerases, indicating potential antibacterial properties.

Agrochemicals

In the agrochemical sector, this compound can be utilized to develop herbicides and pesticides. The ability to modify its structure allows chemists to tailor its properties for specific agricultural applications.

Specialty Chemicals

The compound is also used in producing specialty chemicals and materials, including polymers and resins. Its unique chemical properties enable it to serve as a building block for various industrial applications .

Case Studies and Research Findings

Recent studies have highlighted several significant findings regarding the applications and biological activities associated with this compound:

- Antibacterial Activity : Research indicates that compounds with similar structures exhibit low nanomolar inhibition against E. coli DNA gyrase and Topo IV, suggesting that derivatives of this compound could possess similar antibacterial properties.

- Fluorination Reactions : The reactivity profile has been explored in fluorination reactions involving active methylene compounds, yielding high chemical yields under optimized conditions. This highlights its potential role in synthesizing fluorinated pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methylbenzene in chemical reactions involves the electrophilic nature of the chloromethyl group, which facilitates nucleophilic substitution reactions. The presence of the fluorine atom can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparaison Avec Des Composés Similaires

1-(Chloromethyl)-2-fluorobenzene: Lacks the methyl group, which can affect its reactivity and applications.

1-(Chloromethyl)-4-methylbenzene: Lacks the fluorine atom, which can influence its chemical properties and uses.

1-(Chloromethyl)-2,4-dimethylbenzene:

Uniqueness: 1-(Chloromethyl)-2-fluoro-4-methylbenzene is unique due to the combined presence of the chloromethyl, fluorine, and methyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Activité Biologique

1-(Chloromethyl)-2-fluoro-4-methylbenzene, also known as o-fluorobenzyl chloride or 2-fluorobenzyl chloride, is an aromatic compound with the molecular formula C₇H₆ClF. It is characterized by a chloromethyl group and a fluorine atom attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The biological activity of this compound is largely inferred from its structural properties and the behavior of similar compounds.

Structure and Reactivity

The unique structure of this compound enhances its reactivity due to the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the chloromethyl group. This property makes it susceptible to nucleophilic attacks, a key factor in its potential biological interactions. The compound's molecular weight is approximately 144.57 g/mol, and its synthesis typically involves chloromethylation processes, which can be optimized using continuous flow reactors for better yields.

While specific biological activity data for this compound is limited, the reactivity profile suggests potential interactions with various biological targets. Compounds with similar structures often exhibit significant biological activities due to their ability to interact with enzymes, receptors, or other cellular components. The halogen substituents typically influence pharmacological properties such as lipophilicity and metabolic stability, which are critical for drug design and development.

Potential Applications

This compound may serve as a precursor for synthesizing biologically active compounds. Its electrophilic nature allows it to participate in various chemical reactions that can lead to the formation of new pharmaceuticals or agrochemicals. For instance, studies on related compounds have indicated their utility in medicinal chemistry, particularly in developing inhibitors for bacterial topoisomerases .

Comparative Analysis

To better understand the implications of its structure on biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 1-(Chloromethyl)-4-fluorobenzene | 0.96 | Only one fluorine atom; different substitution pattern. |

| 1-(Chloromethyl)-2,4-difluorobenzene | 0.92 | Lacks methyl group; affects reactivity and properties. |

| 1-(Chloromethyl)-3-fluorobenzene | 0.96 | Different positional isomer; affects electronic properties. |

| 1-(Chloromethyl)-3,5-difluorobenzene | 0.92 | Additional fluorine atoms; alters reactivity profile. |

| 2-(Chloromethyl)-6-fluoronaphthalene | 0.92 | Naphthalene structure; different physical properties due to fused rings. |

| 4-(Chloromethyl)-1,2-difluorobenzene | 0.89 | Different substitution pattern; impacts chemical behavior. |

This table illustrates how the unique electrophilic characteristics of this compound may influence its utility in chemical synthesis and potential applications across various fields.

Case Studies and Research Findings

Research into compounds similar to this compound has demonstrated various biological activities:

- Antibacterial Activity : Compounds similar in structure have been tested for their inhibitory effects on bacterial topoisomerases, showing low nanomolar inhibition against E. coli DNA gyrase and Topo IV . These findings suggest that derivatives of this compound could potentially exhibit similar antibacterial properties.

- Fluorination Reactions : The compound's reactivity has been explored in fluorination reactions involving active methylene compounds, yielding high chemical yields under optimized conditions . This highlights its potential role in synthesizing fluorinated pharmaceuticals.

Propriétés

IUPAC Name |

1-(chloromethyl)-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJVADDDXFORRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561222 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147541-99-9 | |

| Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.